molecular formula C7H5F3N4OS B15271871 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol

5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol

Cat. No.: B15271871
M. Wt: 250.20 g/mol
InChI Key: SNIUHPXTJFYEJC-UHFFFAOYSA-N
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Description

5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of pyrazole, oxadiazole, and thiol groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazides with carbon disulfide and subsequent reaction with trifluoromethylated pyrazole derivatives . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. For instance, it can inhibit enzymes by forming stable complexes, thereby disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Thioethers: These compounds share the oxadiazole and thiol groups but may lack the trifluoromethyl pyrazole moiety.

    Trifluoromethyl Pyrazoles: These compounds contain the trifluoromethyl pyrazole group but may not have the oxadiazole and thiol functionalities.

Uniqueness

The uniqueness of 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol lies in its combined structural features, which confer enhanced stability, bioactivity, and versatility in various applications .

Properties

Molecular Formula

C7H5F3N4OS

Molecular Weight

250.20 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C7H5F3N4OS/c8-7(9,10)4-1-2-14(13-4)3-5-11-12-6(16)15-5/h1-2H,3H2,(H,12,16)

InChI Key

SNIUHPXTJFYEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC2=NNC(=S)O2

Origin of Product

United States

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